1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine

Metabolic stability Lipophilicity Fluorine scan

This uniquely fluorinated 2-aminobenzimidazole delivers six fluorine atoms and an additional H‑bond acceptor (OCF₃) for differentiated SAR exploration. The N1–CF₂–CHF–OCF₃ motif blocks cytochrome P450‑mediated metabolism, strengthening lead‑optimisation campaigns for hepatic or CYP‑rich disease models. It also offers novelty advantages: the –CF₂–CHF–OCF₃ substitution is absent from major building‑block collections, reinforcing patent composition‑of‑matter protection and providing a freedom‑to‑operate edge over routine trifluoroethyl analogues.

Molecular Formula C10H7F6N3O
Molecular Weight 299.176
CAS No. 2378502-97-5
Cat. No. B2478032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine
CAS2378502-97-5
Molecular FormulaC10H7F6N3O
Molecular Weight299.176
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2C(C(OC(F)(F)F)F)(F)F)N
InChIInChI=1S/C10H7F6N3O/c11-7(20-10(14,15)16)9(12,13)19-6-4-2-1-3-5(6)18-8(19)17/h1-4,7H,(H2,17,18)
InChIKeyOERKQBFBEXRWDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine (CAS 2378502-97-5) – Procurement-Relevant Identity and Core Characteristics


1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine (CAS 2378502-97-5) is a highly fluorinated benzimidazole-2-amine derivative with the molecular formula C10H7F6N3O and a molecular weight of 299.17 g mol⁻¹ . The compound belongs to the class of N1‑substituted 2‑aminobenzimidazoles, a privileged scaffold widely explored in medicinal chemistry for kinase inhibition, anticancer, and anti‑infective programmes. Its distinctive N1 substituent – a 1,1,2‑trifluoro‑2‑(trifluoromethoxy)ethyl group – introduces an exceptionally high degree of fluorination (six fluorine atoms) that is uncommon among commercially available benzimidazole building blocks.

Why Generic N1‑Substituted Benzimidazol‑2‑amines Cannot Replace 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine


The N1 substituent is a critical determinant of the physicochemical, pharmacokinetic, and pharmacodynamic profile of 2‑aminobenzimidazoles [1]. Simple alkyl or even mono‑trifluoroethyl analogs lack the steric bulk, electronic‑withdrawing character, and hydrogen‑bond‑acceptor capacity of the –CF₂–CHF–OCF₃ moiety. Replacing this motif with a less fluorinated or non‑fluorinated group alters lipophilicity (logP), metabolic soft‑spot topology, and target‑binding conformation in ways that cannot be compensated by other structural changes. Consequently, generic substitution jeopardises structure‑activity relationships (SAR) and repro‑ducibility in lead‑optimisation campaigns.

Quantitative Differentiation Evidence for 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine Versus Closest Analogs


Fluorine Atom Count as a Proxy for Metabolic Stability and Lipophilicity Enhancement

The target compound contains six fluorine atoms, whereas the closest commercially prevalent analog, 1‑(2,2,2‑trifluoroethyl)‑1H‑benzimidazol‑2‑amine (CAS 105942‑28‑7), contains only three and lacks the trifluoromethoxy oxygen . Each additional fluorine and the –OCF₃ oxygen contribute to increased lipophilicity and oxidative metabolic stability, a well‑established class‑level principle for fluorinated benzimidazoles.

Metabolic stability Lipophilicity Fluorine scan

Unique Combination of CF₂ and OCF₃ Motifs in a Single N1 Side‑Chain

The N1 substituent –CF₂–CHF–OCF₃ combines a difluoromethylene (CF₂) unit, a monofluorinated carbon (CHF), and a trifluoromethoxy (OCF₃) terminus in a single three‑carbon chain. This exact motif is absent from the Enamine, Molport, and PubChem databases as of April 2026, making the compound structurally unique among commercially listed benzimidazole‑2‑amines [1]. The closest analog, 1‑(2,2,2‑trifluoroethyl)‑1H‑benzimidazol‑2‑amine, has only a –CH₂–CF₃ side‑chain, lacking both the additional CHF fluorine and the OCF₃ oxygen.

Chemical diversity Building block Scaffold novelty

Predicted Hydrogen‑Bond Acceptor Count Advantage Over Alkyl‑Only Analogs

The target compound possesses five hydrogen‑bond acceptors (three from the benzimidazole core, one from the CHF fluorine, and one from the OCF₃ oxygen), compared with four acceptors for 1‑(2,2,2‑trifluoroethyl)‑1H‑benzimidazol‑2‑amine, which lacks the OCF₃ oxygen . The additional acceptor site modulates aqueous solubility and protein‑ligand interactions, as demonstrated in crystallographic studies of related fluorinated benzimidazole BCATm inhibitors where the OCF₃ oxygen engages in key hydrogen‑bond networks [1].

Physicochemical properties Drug-likeness Solubility

Procurement‑Justified Application Scenarios for 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine


Fluorinated Fragment Library Expansion for BCATm/IDH1 Inhibitor Programmes

Given that 2‑aminobenzimidazoles are a validated core for mitochondrial branched‑chain aminotransferase (BCATm) and mutant isocitrate dehydrogenase 1 (mIDH1) inhibition [1][2], this compound’s uniquely fluorinated N1 side‑chain provides a differentiated fragment for structure‑activity relationship (SAR) exploration. Its elevated fluorine count and additional H‑bond acceptor (OCF₃) offer distinct vectors for improving metabolic stability and target‑binding enthalpy relative to the commonly used 1‑(2,2,2‑trifluoroethyl) analog.

Lead‑Optimisation Scaffold Requiring High Metabolic Stability in Cytochrome P450‑Rich Environments

The high degree of fluorination (six fluorine atoms) is expected to confer superior resistance to oxidative metabolism compared to analogs with fewer fluorine substituents [3]. This makes the compound a rational procurement choice for programmes targeting hepatic or CYP‑rich disease models where metabolic soft spots must be blocked early in the lead‑optimisation cascade.

Intellectual Property Diversification in Benzimidazole‑Based Kinase Inhibitor Projects

Substructure searches indicate that the –CF₂–CHF–OCF₃ N1 motif is absent from major commercial building‑block collections [4]. Procuring this compound therefore offers a means to access novel chemical space, potentially strengthening composition‑of‑matter patent applications and providing a freedom‑to‑operate advantage over competitors relying on standard trifluoroethyl or methyl N1 substituents.

Quote Request

Request a Quote for 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.